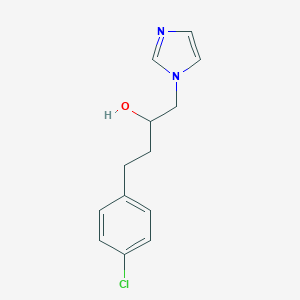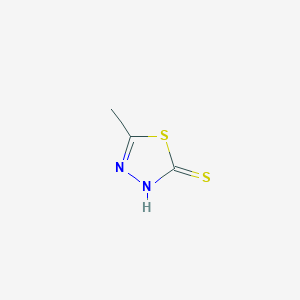
9-epi-Artemisinin
描述
9-epi-Artemisinin is a stereoisomer of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This compound is characterized by the presence of an endoperoxide bridge, which is crucial for its biological activity. The unique stereochemistry of this compound distinguishes it from its parent compound, artemisinin, and influences its chemical reactivity and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: 9-epi-Artemisinin can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reduction of artemisinin using sodium borohydride, which leads to the formation of this compound as a minor by-product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound is not as prevalent as that of artemisinin due to its lower yield and the complexity of its synthesis. advancements in synthetic chemistry and biotechnological approaches are being explored to improve the efficiency and scalability of its production .
化学反应分析
Types of Reactions: 9-epi-Artemisinin undergoes various chemical reactions, including reduction, oxidation, and rearrangement. For instance, the reduction of this compound with sodium borohydride leads to the formation of β-artemether. Additionally, it can undergo rearrangement to form peroxy acetals under specific conditions .
Common Reagents and Conditions:
Reduction: Sodium borohydride in anhydrous solvents.
Oxidation: Various oxidizing agents under controlled conditions.
Rearrangement: Specific catalysts and reaction conditions to facilitate the formation of peroxy acetals.
Major Products:
β-artemether: Formed through reduction.
Peroxy acetals: Formed through rearrangement reactions.
科学研究应用
9-epi-Artemisinin has garnered interest in various scientific research fields due to its unique properties. Some of its notable applications include:
Antimalarial Research: Similar to artemisinin, this compound exhibits antimalarial activity and is studied for its potential use in combination therapies to combat drug-resistant malaria strains.
Cancer Research: Recent studies have explored the anticancer properties of this compound and its derivatives.
Anti-inflammatory and Antiviral Research: The compound is also being investigated for its anti-inflammatory and antiviral properties, with promising results in preclinical studies.
作用机制
The mechanism of action of 9-epi-Artemisinin is similar to that of artemisinin. The endoperoxide bridge in its structure is activated by ferrous iron or heme, leading to the generation of reactive oxygen species. These reactive species cause oxidative damage to essential biomolecules within the target cells, resulting in cell death. This mechanism is particularly effective against malaria parasites and cancer cells .
相似化合物的比较
Artemisinin: The parent compound with a similar structure but different stereochemistry.
Dihydroartemisinin: A derivative with enhanced solubility and bioavailability.
Artemether and Artesunate: Semi-synthetic derivatives used in antimalarial therapies.
Uniqueness of 9-epi-Artemisinin: The unique stereochemistry of this compound influences its chemical reactivity and biological activity. While it shares many properties with artemisinin, its distinct structure can lead to different reaction pathways and potentially unique therapeutic applications .
属性
IUPAC Name |
(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-DWIPZSBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356309 | |
| Record name | 9-epi-Artemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113472-97-2 | |
| Record name | 9-Epiartemisinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-epi-Artemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-EPIARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry at the C-9 position in artemisinin derivatives?
A1: The stereochemistry at the C-9 position in artemisinin derivatives plays a crucial role in determining their biological activity. [] For instance, while (+)-artemisinin exhibits potent antimalarial activity, its 9-epi-analog, (+)-9-epi-artemisinin, was found to be inactive against the drug-sensitive P. falciparum NF54 strain. [] This suggests that even subtle changes in the three-dimensional structure can significantly impact the molecule's ability to interact with its biological target and exert its effects.
Q2: How does 9-epi-artemisinin interact with artemisinin in terms of antimalarial activity?
A2: Research indicates that this compound can antagonize the antimalarial activity of artemisinin. [] When tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, this compound exhibited antagonistic interactions with artemisinin. [] This suggests that the presence of this compound, alongside artemisinin, may reduce the effectiveness of antimalarial treatments.
Q3: Are there any instances where combining this compound with other compounds results in different interactions?
A3: Yes, while this compound shows antagonism with artemisinin, it exhibits a different interaction pattern with artesunate. [] The isobologram analysis reveals an antagonistic interaction between these two compounds, indicating a potential complexity in the interplay of these compounds and highlighting the need for further investigation.
Q4: Beyond its interaction with artemisinin and artesunate, has this compound shown any other notable biological activities?
A4: Interestingly, despite its lack of antimalarial activity, (+)-9-epi-artemisinin, along with its derivatives (+)-3-hydroxymethyl-9-epi-artemisinin and (+)-3-hydroxymethyl-9-desmethylartemisinin, did not exhibit toxicity against L6 cells, a rat skeletal myoblast cell line. [] This finding suggests a potential for further exploration of these compounds for other therapeutic applications, considering their lack of cytotoxicity in this specific context.
Q5: What are the implications of the observed antagonistic interactions between this compound and artemisinin for the development of artemisinin-based combination therapies (ACTs)?
A5: The antagonistic interaction between this compound and artemisinin raises concerns about the potential impact on the efficacy of ACTs. [] Further research is crucial to determine:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)





![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

